1-(4-Bromophenyl)-2-methylpropan-1-ol
Description
1-(4-Bromophenyl)-2-methylpropan-1-ol (CAS: 57469-91-7) is a brominated aromatic alcohol with the molecular formula C₁₀H₁₃BrO and a molecular weight of 229.11 g/mol. Structurally, it features a 4-bromophenyl group attached to a secondary alcohol moiety with a methyl branch at the β-carbon (propan-1-ol backbone). This compound is utilized in organic synthesis, particularly as a building block for pharmaceuticals and complex molecules due to its reactive hydroxyl group and bromine substituent, which enable further functionalization . Synonyms include NSC245165, ZINC1765844, and DTXSID80966433, reflecting its diverse applications in chemical research .
Properties
Molecular Formula |
C10H13BrO |
|---|---|
Molecular Weight |
229.11 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H13BrO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10,12H,1-2H3 |
InChI Key |
UDLTYFAHBZOUAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The geminal methyl groups in 2-(4-bromophenyl)-2-methylpropan-1-ol create a more rigid structure, which may influence crystallinity and melting points .
Physicochemical Properties
Notes:
- The methyl branch in the target compound may reduce water solubility compared to linear analogs.
- Chiral analogs like (S)-1-(4-bromophenyl)ethanol are produced with high enantiomeric excess (>97% ee), critical for asymmetric synthesis .
Pharmaceutical Relevance
- Tyrosine Phosphatase Inhibitors: Brominated pyrrole derivatives (e.g., 4-[1-(4-bromophenyl)-5-methyl-1H-pyrrol-2-yl]phenol) show inhibitory activity, suggesting the 4-bromophenyl group enhances target binding .
- Anti-Osteosarcoma Agents : Triazole-chalcone hybrids derived from 1-(4-bromophenyl) intermediates exhibit cytotoxic effects, highlighting the role of bromine in bioactive molecules .
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